

An In-depth Technical Guide to 3-Phenylpiperidine: Structure, Properties, and Pharmacological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenylpiperidine**

Cat. No.: **B1330008**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpiperidine is a heterocyclic amine featuring a phenyl group attached to the third position of a piperidine ring. Structurally, it is a cyclized phenethylamine and serves as a crucial scaffold in medicinal chemistry.^[1] While the pharmacology of the parent compound is not extensively documented, its derivatives are of significant interest, exhibiting a range of activities targeting the central nervous system.^[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and spectroscopic characterization of **3-Phenylpiperidine**. It further explores the pharmacology of its key derivatives, OSU-6162 and 3-PPP, highlighting their mechanisms of action through detailed signaling pathways and experimental data.

Core Structure and Properties

3-Phenylpiperidine is an organic compound with the molecular formula C₁₁H₁₅N. It can be conceptualized as a β-phenethylamine molecule wherein a propyl group connects the amine to the β-carbon, forming the piperidine ring.^[2] First described in the scientific literature in 1933, it serves as a valuable building block for more complex molecules.^[2]

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid or a solid, depending on purity and ambient temperature.[\[3\]](#) Its key physical and chemical identifiers are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₅ N	[4]
Molar Mass	161.24 g/mol	[4]
CAS Number	3973-62-4	[4]
IUPAC Name	3-phenylpiperidine	[4]
Appearance	Colorless to almost clear liquid/solid	[3]
Boiling Point	121°C (at 9 mmHg)	[3]
Melting Point	142-143°C (hydrochloride salt)	[3]
Density	0.967 g/cm ³	[3]
Refractive Index	1.5256	[3]
pKa	10.01 ± 0.10 (Predicted)	[3]

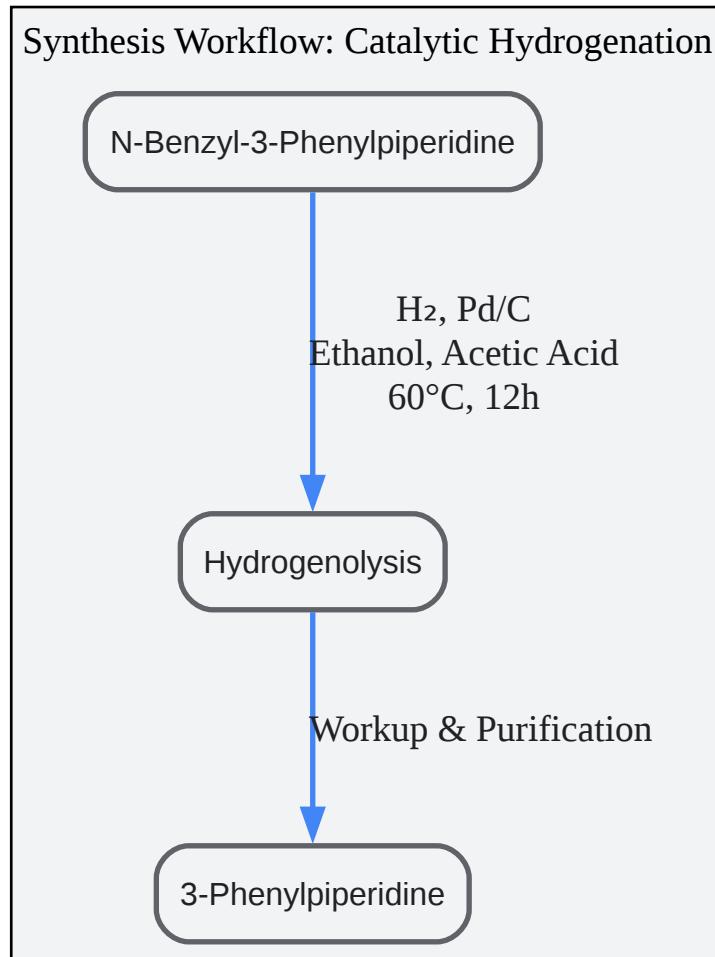
Spectroscopic Data

The structural identity of **3-Phenylpiperidine** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: A proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. An experimental spectrum in DMSO-d₆ shows a multiplet for the five phenyl protons between δ 7.16-7.30 ppm and a series of multiplets for the eleven piperidine protons between δ 1.35-3.13 ppm.[\[5\]](#)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the phenyl carbons (four signals due to symmetry) and the five carbons of the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching for the secondary amine, C-H stretching for both aromatic and aliphatic groups, and C=C stretching for the aromatic ring.


Mass Spectrometry (MS): In an electron ionization mass spectrum (EI-MS), **3-Phenylpiperidine** ($m/z = 161$) would exhibit a prominent molecular ion peak. The fragmentation pattern is dominated by α -cleavage adjacent to the nitrogen atom, leading to the loss of substituents and the formation of stable iminium ions.^[4] Ring fission of the piperidine moiety also contributes to the fragmentation pattern.

Synthesis of 3-Phenylpiperidine

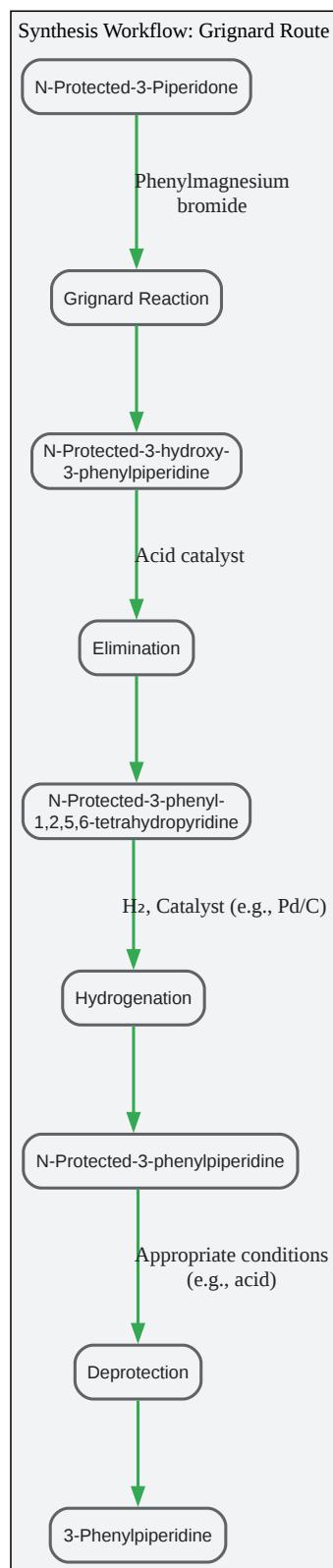
Several synthetic routes to **3-Phenylpiperidine** have been established. Two common methods are detailed below.

Method 1: Catalytic Hydrogenation of N-Benzyl-3-Phenylpiperidine

This method involves the debenzylation of a protected precursor via catalytic hydrogenation.

[Click to download full resolution via product page](#)

Synthesis via Catalytic Hydrogenation.


Experimental Protocol:

- Reaction Setup: In a reaction flask, combine **N-benzyl-3-phenylpiperidine** (1.0 eq), 10% Palladium on carbon (Pd/C, ~20% by weight), anhydrous ethanol, and a small amount of glacial acetic acid.[3]
- Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm). Heat the reaction mixture to 60°C.[3]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (approx. 12 hours).[3]

- Workup: Cool the reaction mixture and filter it to remove the palladium catalyst. Concentrate the filtrate by rotary evaporation.[3]
- Extraction: Dissolve the residue in water and extract multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield **3-phenylpiperidine**. A typical yield is around 89%.[3]

Method 2: Grignard Reaction and Cyclization

A more general and versatile synthesis starts from an N-protected 3-piperidone.

[Click to download full resolution via product page](#)

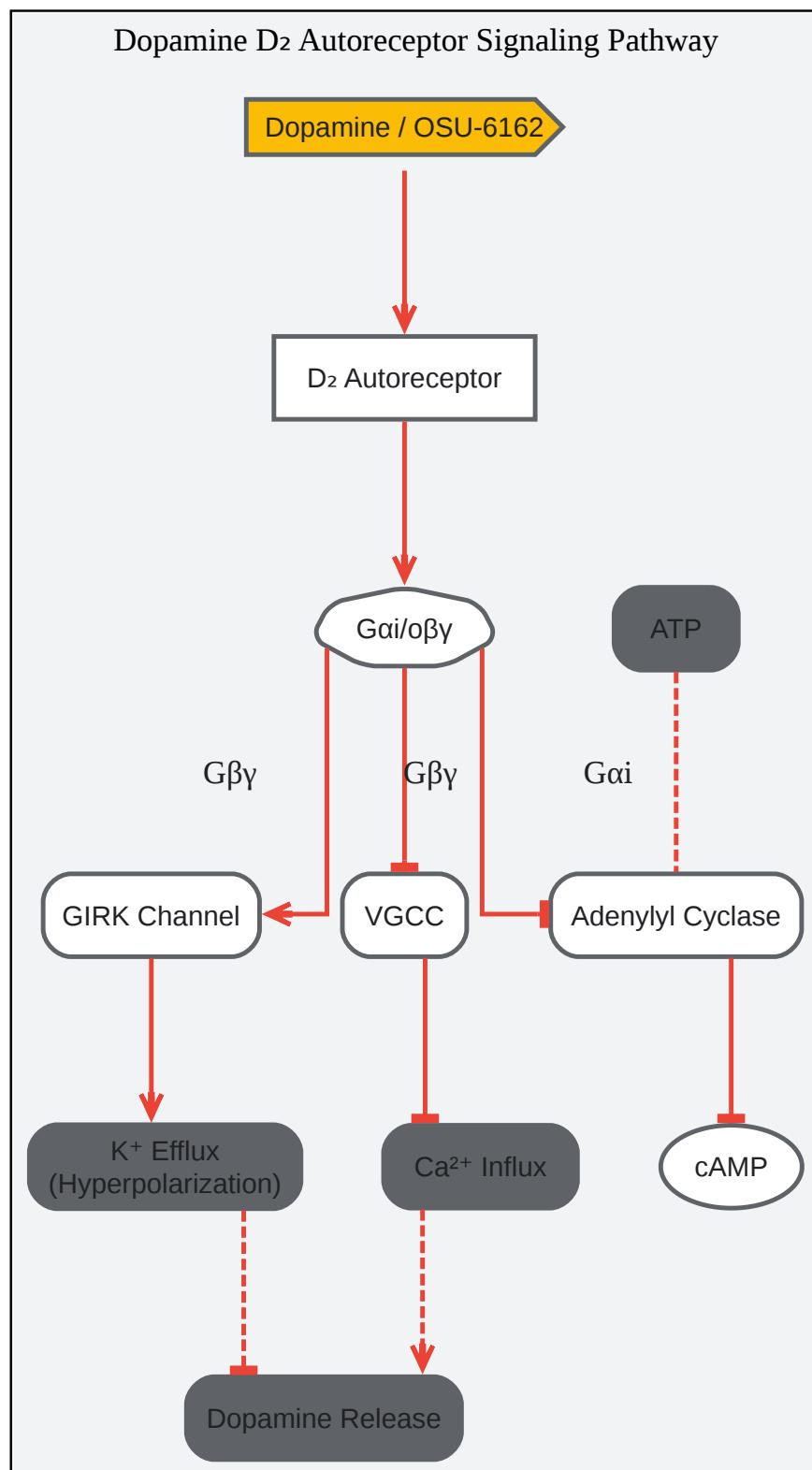
General Synthesis via Grignard Reaction.

Experimental Protocol (Generalized):

- Grignard Reaction: Treat an N-protected-3-piperidone (e.g., N-Boc-3-piperidone) with a phenyl Grignard reagent, such as phenylmagnesium bromide, in an appropriate ether solvent (e.g., THF, diethyl ether).[5] This forms the tertiary alcohol intermediate.
- Elimination: Subject the resulting N-protected-3-hydroxy-**3-phenylpiperidine** to acidic conditions to induce dehydration, yielding the corresponding tetrahydropyridine derivative.[5]
- Hydrogenation: Reduce the double bond of the tetrahydropyridine intermediate via catalytic hydrogenation (e.g., H₂ over Pd/C) to afford N-protected-**3-phenylpiperidine**.[5]
- Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., strong acid for a Boc group) to yield the final product, **3-phenylpiperidine**.[5]

Pharmacology of 3-Phenylpiperidine Derivatives

3-Phenylpiperidine is the parent compound for several pharmacologically active molecules, including the dopamine stabilizer OSU-6162 and the sigma receptor agonist 3-PPP.[2]


OSU-6162: A Dopamine Stabilizer

(-)-OSU-6162 acts as a partial agonist at dopamine D₂ receptors and serotonin 5-HT_{2A} receptors.[6] This dual action allows it to function as a "dopamine stabilizer," meaning it can inhibit dopamine signaling in hyperdopaminergic states and stimulate it in hypodopaminergic states.[7] It has shown potential in animal models for treating conditions like Parkinson's disease and schizophrenia.[6]

Derivative	Target(s)	Affinity / Potency	Activity	Reference(s)
(-)-OSU-6162	Dopamine D ₂ Receptor	$K_i = 447 \text{ nM}$	Low intrinsic activity partial agonist	[7][8]
Serotonin 5-HT _{2A} Receptor	-	Medium intrinsic activity partial agonist	[6]	

Mechanism of Action at Dopamine D₂ Autoreceptors: Dopamine D₂ autoreceptors are presynaptic G-protein coupled receptors (GPCRs) that regulate the synthesis and release of dopamine. They are coupled to the G_{αi/o} subunit.

- **Activation:** When activated by dopamine or a partial agonist like OSU-6162, the G_{αi/o} protein is activated.
- **Inhibition of Adenylyl Cyclase:** The activated G_{αi} subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- **Ion Channel Modulation:** The liberated G_{βγ} subunit directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing K⁺ efflux and hyperpolarization of the presynaptic terminal. It also inhibits N- and P/Q-type voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx.
- **Reduced Dopamine Release:** The combined effect of hyperpolarization and reduced calcium influx significantly decreases the probability of dopamine-containing vesicle fusion and release into the synapse.

[Click to download full resolution via product page](#)*Signaling cascade of the presynaptic D₂ dopamine autoreceptor.*

3-PPP: A Sigma Receptor Ligand

3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a well-characterized ligand for sigma (σ) receptors.^[9] Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in a wide range of cellular functions and are targets for various psychoactive drugs.^[10] 3-PPP binds to both high and low-affinity states of the sigma receptor, and its binding is modulated by GTP, suggesting an interaction with G-proteins.^[9]

Derivative	Target(s)	Affinity / Potency	Activity	Reference(s)
(+)-3-PPP	Sigma (σ) Receptor	$K_H = 1.3 - 7.5$ nM (high affinity) $K_L = 84 - 500$ nM (low affinity)	Agonist-like	[9]

The enantiomers of 3-PPP exhibit different activities, with the (+)-enantiomer acting as a weak agonist and the (-)-enantiomer as an antagonist at D₂ receptors.^[2] Its primary utility has been as a research tool to explore the function and modulation of sigma receptors.^{[10][11]}

Conclusion

3-Phenylpiperidine is a foundational structure in the development of centrally acting therapeutic agents. Its straightforward synthesis and versatile chemical nature allow for the creation of a diverse library of derivatives. The pharmacological profiles of its derivatives, such as the dopamine-stabilizing effects of OSU-6162 and the sigma-receptor activity of 3-PPP, underscore the therapeutic potential held within the **3-phenylpiperidine** scaffold. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylpyridine(1008-88-4) 1H NMR [m.chemicalbook.com]
- 2. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. 3-PHENYLPIPERIDINE | 3973-62-4 [chemicalbook.com]
- 4. 3-Phenylpiperidine | C11H15N | CID 107207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 6. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Phenylpiperidine: Structure, Properties, and Pharmacological Significance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330008#introduction-to-3-phenylpiperidine-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com